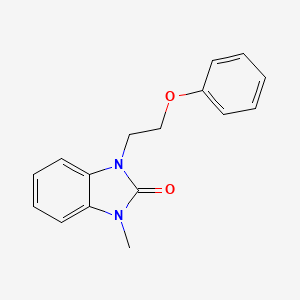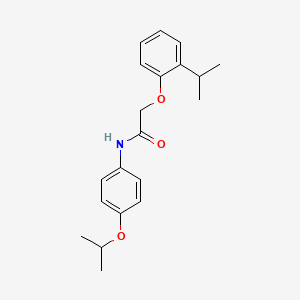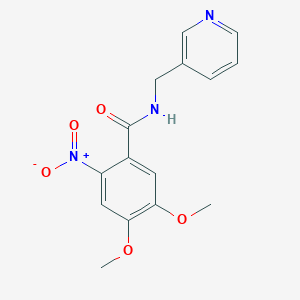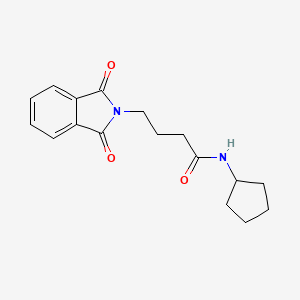
1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as mebendazole, is a synthetic anthelmintic drug. It is used to treat parasitic infections caused by nematodes, including roundworms, hookworms, and whipworms. Mebendazole is a broad-spectrum anthelmintic, which means it can target multiple types of parasites.
Mécanisme D'action
Mebendazole works by binding to tubulin, a protein necessary for the formation of microtubules. Microtubules are involved in a variety of cellular processes, including cell division. By inhibiting microtubule formation, 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one prevents cells from dividing, which can lead to the death of the parasite or cancer cell.
Biochemical and Physiological Effects:
Mebendazole has been found to have minimal toxicity in humans, with most adverse effects being mild and transient. The drug is metabolized in the liver and excreted in the urine. Mebendazole has been shown to have a half-life of 2-4 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Mebendazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means there is a wealth of information available on its properties and potential uses. However, 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one has some limitations. It is not effective against all types of parasites, and resistance can develop over time. Additionally, 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one has not yet been approved for use in cancer treatment by the FDA.
Orientations Futures
There are several potential future directions for research on 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the development of 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one analogs with improved efficacy and reduced toxicity. Another potential direction is the investigation of 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one in combination with other drugs to enhance its anti-cancer properties. Finally, research on the use of 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one in combination with immunotherapy for cancer treatment is also an area of interest.
Méthodes De Synthèse
Mebendazole is synthesized through a multi-step process. The first step involves the condensation of 2-aminobenzimidazole with 2-chloroacetic acid to form 2-carboxymethyl-1-methylbenzimidazole. This intermediate is then reacted with phenoxyacetic acid in the presence of sodium hydroxide to form 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one.
Applications De Recherche Scientifique
Mebendazole has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-cancer properties by inhibiting microtubule formation, which is necessary for cell division. Mebendazole has been found to be effective against a variety of cancer cell lines, including breast, colon, and prostate cancer.
Propriétés
IUPAC Name |
1-methyl-3-(2-phenoxyethyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-14-9-5-6-10-15(14)18(16(17)19)11-12-20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNOZIUXLYWWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-phenoxyethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5622207.png)
![N'-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5622210.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5622211.png)
![(1S*,5R*)-3-isonicotinoyl-6-[5-(methoxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622215.png)

![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5622244.png)

![{(1S)-1-methyl-2-phenyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B5622261.png)
![2-[(3-phenylpropyl)(propyl)amino]ethanol](/img/structure/B5622275.png)


![(3S*,4S*)-1-{[(3-fluorobenzyl)amino]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622309.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5622312.png)